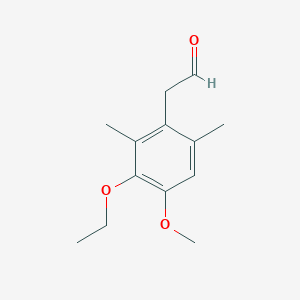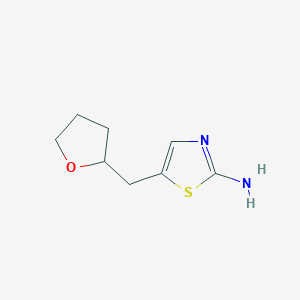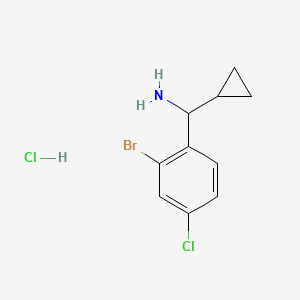
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is a complex compound that includes palladium as a central metal ion coordinated with 2,5-diaminohexanedioate and 2-pyridin-2-ylpyridine ligands. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential catalytic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride typically involves the coordination of palladium with 2,5-diaminohexanedioate and 2-pyridin-2-ylpyridine ligands. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar coordination chemistry techniques used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride can undergo various chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species. Substitution reactions typically result in new palladium complexes with different ligands.
Scientific Research Applications
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism of action for 2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride involves the coordination of palladium with its ligands, which facilitates various catalytic processes. The palladium center acts as a catalyst by providing a site for chemical reactions to occur, often involving the activation of substrates and the formation of new chemical bonds. Molecular targets and pathways involved in these processes depend on the specific reactions being catalyzed .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminohexanedioate,platinum,2-pyridin-2-ylpyridine,dichloride: Similar structure but with platinum instead of palladium.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar ligands but different central metal ions.
Uniqueness
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is unique due to its specific combination of ligands and the palladium center, which provides distinct catalytic properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C26H24ClN6O4Pd2- |
|---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
2,5-bis(azanidyl)hexanedioate;palladium(2+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.C6H10N2O4.ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;/h2*1-8H;3-4,7-8H,1-2H2,(H,9,10)(H,11,12);1H;;/q;;-2;;2*+2/p-3 |
InChI Key |
ROCRUCDGBFVMFD-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])[NH-])C(C(=O)[O-])[NH-].[Cl-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


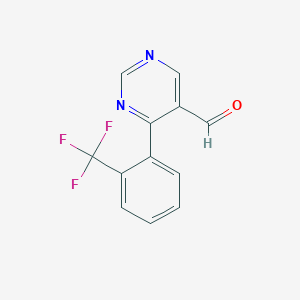
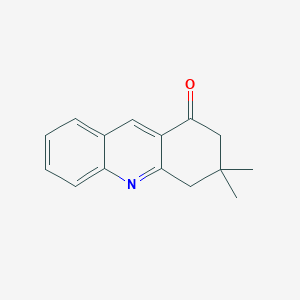
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
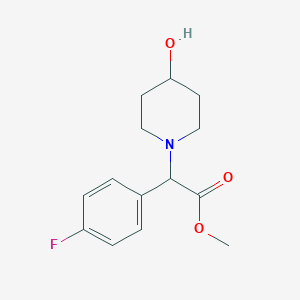
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
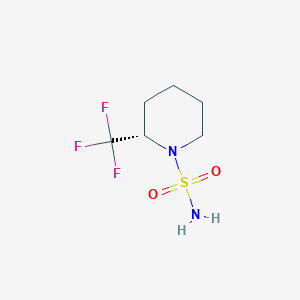
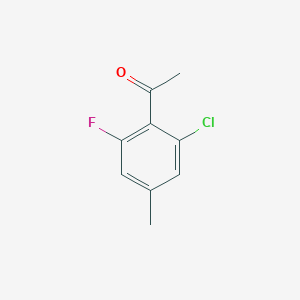
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
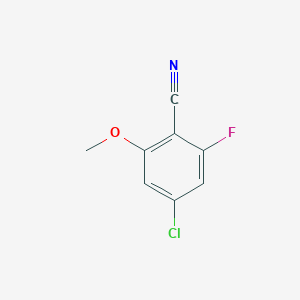
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)

